

Unveiling Epoxyparvinolide: A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest

Compound Name: *Epoxyparvinolide*

Cat. No.: *B14813637*

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This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and preliminary biological characterization of **Epoxyparvinolide**, a novel epoxy-containing natural product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the foundational data and experimental protocols associated with this promising new chemical entity.

Discovery, Isolation, and Structural Elucidation

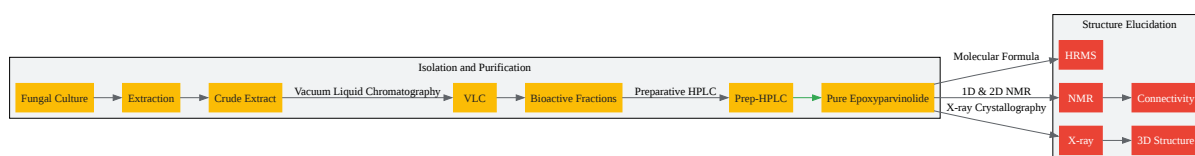
Epoxyparvinolide was discovered through a bioassay-guided fractionation of an extract from a marine-derived fungus. The isolation and purification of this compound were achieved through a multi-step chromatographic process. The chemical structure of **Epoxyparvinolide** was subsequently elucidated using a combination of advanced spectroscopic techniques.

Isolation and Purification Protocol

The producing organism was cultured in a large-scale liquid fermentation. The culture broth was extracted with ethyl acetate, and the resulting crude extract was subjected to vacuum liquid chromatography on silica gel. The bioactive fractions were then pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Epoxyparvinolide**.

Structural Analysis

The planar structure and relative stereochemistry of **Epoxyarvinolide** were determined by extensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to piece together the carbon skeleton and the connectivity of protons and carbons. The final structure was confirmed by X-ray crystallography.



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Caption: Experimental workflow for the isolation and structure elucidation of **Epoxyarvinolide**.

Initial Biological Characterization

Preliminary biological assays were conducted to determine the potential therapeutic applications of **Epoxyarvinolide**. These initial screenings focused on its cytotoxic and anti-inflammatory properties, revealing significant biological activity.

In Vitro Bioactivity Profile

The biological activities of **Epoxyarvinolide** were evaluated in a panel of in vitro assays. The quantitative data from these experiments are summarized in the table below.

Biological Activity	Assay Details	Metric	Result
Cytotoxicity	Human colorectal carcinoma (HCT-116) cells, 72h	IC ₅₀	1.5 µM
Human breast adenocarcinoma (MCF-7) cells, 72h	IC ₅₀	3.2 µM	
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	IC ₅₀ (NO)	5.8 µM

IC₅₀ represents the half-maximal inhibitory concentration. NO refers to nitric oxide production.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

- Human cancer cell lines (HCT-116 and MCF-7) were seeded in 96-well plates.
- After 24 hours, cells were treated with varying concentrations of **Epoxyparvinolide**.
- Following a 72-hour incubation, cell viability was assessed using the MTT colorimetric assay.
- Absorbance was measured at 570 nm, and IC₅₀ values were calculated from dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production):

- RAW 264.7 macrophage cells were seeded in 96-well plates.
- Cells were pre-treated with different concentrations of **Epoxyparvinolide** for 1 hour.
- Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).
- After 24 hours, the concentration of nitric oxide in the culture supernatant was measured using the Griess reagent.

- IC₅₀ values were determined based on the inhibition of NO production.

Proposed Mechanism of Action: Anti-inflammatory Pathway

Based on its potent inhibition of nitric oxide production in LPS-stimulated macrophages, a potential anti-inflammatory mechanism for **Epoxyparvinolide** is proposed to involve the modulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.



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Caption: Proposed inhibitory effect of **Epoxyparvinolide** on the NF-κB signaling pathway.

Conclusion and Future Perspectives

The discovery of **Epoxyparvinolide** presents a novel chemical scaffold with significant cytotoxic and anti-inflammatory activities. The initial characterization detailed in this guide provides a solid foundation for further investigation. Future research will focus on elucidating the precise molecular targets, exploring the structure-activity relationships through the synthesis of analogues, and evaluating its therapeutic potential in preclinical models of cancer and inflammatory diseases. The unique structure and potent bioactivities of **Epoxyparvinolide** mark it as a promising candidate for further drug development.

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